molecular formula C17H36NO7P B3044035 1-Nonanoyl-sn-glycero-3-phosphocholine CAS No. 253678-66-9

1-Nonanoyl-sn-glycero-3-phosphocholine

Cat. No. B3044035
CAS RN: 253678-66-9
M. Wt: 397.4 g/mol
InChI Key: VKTRCGYRHHVHRW-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nonanoyl-sn-glycero-3-phosphocholine is a short-chain polar lysophosphatidylcholine (lysoPC) . It belongs to the subclass of naturally occurring phosphatidylcholines .


Synthesis Analysis

This compound is used in thin-layer chromatography (TLC) analysis for lipid extraction . It has a molecular formula of C17H36NO7P .


Molecular Structure Analysis

The molecular formula of this compound is C17H36NO7P . The exact mass is 397.223 .


Chemical Reactions Analysis

This compound is a short-chain lysophosphatidylcholine (lysoPC) and is used in thin-layer chromatography (TLC) analysis for lipid extraction . It is also involved in the formation of lipid vesicles .


Physical And Chemical Properties Analysis

This compound is hygroscopic and not light sensitive . It is stable for 1 year and should be stored at -20°C .

Scientific Research Applications

Molecular Motion Studies in Lipid Matrices

1-Nonanoyl-sn-glycero-3-phosphocholine and related phospholipids have been utilized in research exploring the molecular motions within lipid matrices. For instance, a study by Vincent et al. (1985) employed a similar phospholipid, Anthr-PC, as a fluorescent probe to gain insights into lipid organization and dynamics in membranes. This research demonstrated the probe's ability to monitor molecular motions even in the phospholipid gel state, providing valuable information on lipid behavior at a microscopic level (Vincent, Gallay, de Bony, & Tocanne, 1985).

Analytical Chemistry Applications

In analytical chemistry, phosphatidylcholine derivatives like this compound are used for various assays. Kiełbowicz et al. (2012) developed an LC method for analyzing hydrolysis products of phosphatidylcholine, demonstrating the potential of these compounds in monitoring chemical processes like acyl migration in solvents (Kiełbowicz et al., 2012).

Biochemical Synthesis Studies

The enzymatic synthesis of certain phosphocholines, including derivatives of this compound, has been studied for their potential biological activities. Wykle et al. (1980) investigated the synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, revealing its significant biological functions like hypotensive and platelet-aggregating properties (Wykle, Malone, & Snyder, 1980).

Monolayer Interaction Studies

Research has been conducted on the interaction of phospholipids in monolayers, which includes studies on oxidatively modified phospholipids. Sabatini et al. (2006) explored the behavior of modified phospholipids in mixed monolayers, shedding light on how lipid oxidation affects membrane organization and functions (Sabatini, Mattila, Megli, & Kinnunen, 2006).

Lipid Bilayer Membrane Structure Analysis

Another application is in the structural analysis of lipid bilayer membranes. For example, Yepuri et al. (2016) used perdeuterated phosphocholine for neutron reflectometry studies, aiding in understanding the structural details of lipid bilayers in biological membranes (Yepuri et al., 2016).

Mechanism of Action

Target of Action

1-Nonanoyl-sn-glycero-3-phosphocholine, also known as sn-Glycero-3-phosphocholine, is a precursor in the biosynthesis of brain phospholipids . It primarily targets the cholinergic system in the brain, specifically the acetylcholine neurotransmitter system . It increases the bioavailability of choline in nervous tissue , which is crucial for the synthesis of the neurotransmitter acetylcholine .

Mode of Action

This compound rapidly delivers choline to the brain across the blood-brain barrier . It acts as a parasympathomimetic acetylcholine precursor , meaning it mimics the action of the parasympathetic nervous system by increasing the levels of acetylcholine . This results in enhanced cholinergic transmission, which is critical for many brain functions, including memory and cognition .

Biochemical Pathways

The compound is involved in the biosynthesis of brain phospholipids . It is metabolized into choline, which is then used to synthesize acetylcholine . This process is part of the larger cholinergic pathway, which plays a key role in memory formation and cognitive function .

Pharmacokinetics

This allows it to be rapidly delivered to the brain, where it is metabolized into choline . The ability to cross the blood-brain barrier suggests good bioavailability, although further studies would be needed to confirm this.

Result of Action

The primary result of this compound’s action is an increase in the levels of acetylcholine in the brain . This leads to improved cognitive function, as acetylcholine is a key neurotransmitter involved in memory and learning . It has been suggested that the compound may have potential for the treatment of conditions such as Alzheimer’s disease and dementia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress can lead to the production of oxidized phospholipids, which may impair immune function . .

Safety and Hazards

The safety data sheet for 1-Nonanoyl-sn-glycero-3-phosphocholine indicates that it is a combustible solid . It should be stored at -20°C .

Future Directions

Research on 1-Nonanoyl-sn-glycero-3-phosphocholine is ongoing, particularly in the context of how cholesterol protects membrane structure under oxidative stress conditions . Further studies are needed to fully understand its potential applications and benefits.

Biochemical Analysis

Biochemical Properties

1-Nonanoyl-sn-glycero-3-phosphocholine is involved in various biochemical reactions. It interacts with different enzymes, proteins, and other biomolecules. For instance, it is a precursor in the biosynthesis of brain phospholipids and increases the bioavailability of choline in nervous tissue .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have a pronounced role in cell membrane damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

[(2R)-2-hydroxy-3-nonanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36NO7P/c1-5-6-7-8-9-10-11-17(20)23-14-16(19)15-25-26(21,22)24-13-12-18(2,3)4/h16,19H,5-15H2,1-4H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTRCGYRHHVHRW-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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